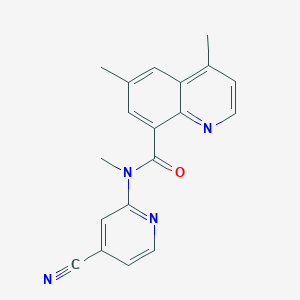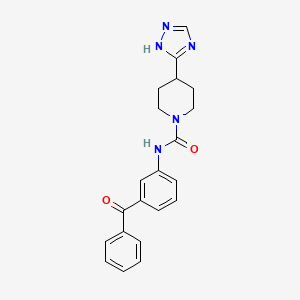
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide, also known as CPTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPTQ is a quinoline-based compound that has been synthesized through various methods and has shown promising results in scientific research applications.
Wirkmechanismus
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide's mechanism of action is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins, including topoisomerase II and tubulin. N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has also been found to induce the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has been found to have various biochemical and physiological effects, including its ability to inhibit cancer cell growth, induce apoptosis, and inhibit the aggregation of amyloid-beta peptides. Additionally, N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit cancer cell growth and induce apoptosis. However, N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide also has some limitations, including its potential toxicity and lack of clinical trials.
Zukünftige Richtungen
There are several future directions for N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide research, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide's mechanism of action and its potential side effects. Furthermore, research is needed to optimize the synthesis method of N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide and to develop new derivatives with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide is a novel compound that has shown promising results in various scientific research applications. N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide's mechanism of action is not fully understood, but it has been found to inhibit cancer cell growth, induce apoptosis, and inhibit the aggregation of amyloid-beta peptides. Further research is needed to fully understand N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide's potential as a therapeutic agent and to optimize its synthesis method.
Synthesemethoden
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has been synthesized through various methods, including the reaction of 2-cyanopyridine-4-carboxylic acid with 8-amino-4,6-dimethylquinoline in the presence of a coupling agent. Another method involves the reaction of 2-chloropyridine-4-carboxylic acid with 8-amino-4,6-dimethylquinoline in the presence of a base. These methods have been optimized to yield high purity and yield of N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has shown promising results in various scientific research applications, including its use as an anticancer agent. N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
N-(4-cyanopyridin-2-yl)-N,4,6-trimethylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-8-15-13(2)4-6-22-18(15)16(9-12)19(24)23(3)17-10-14(11-20)5-7-21-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIFHYIYBSJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C(=O)N(C)C3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)
![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)